2,5-Dinitrothiophene-3,4-diamine
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Overview
Description
2,5-Dinitrothiophene-3,4-diamine is an organic compound that belongs to the class of nitrothiophenes This compound is characterized by the presence of two nitro groups and two amino groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dinitrothiophene-3,4-diamine typically involves the nitration of thiophene derivatives followed by reduction. One common method is the nitration of 2,5-dihalothiophenes using fuming sulfuric acid and nitric acid at controlled temperatures to yield 2,5-dihalo-3,4-dinitrothiophenes . The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dinitrothiophene-3,4-diamine undergoes various chemical reactions, including:
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Reducing Agents: Tin(II) chloride, iron powder
Acidic Conditions: Hydrochloric acid, sulfuric acid
Major Products:
Reduction Products: 2,5-Diaminothiophene-3,4-diamine
Substitution Products: Various substituted thiophene derivatives
Scientific Research Applications
2,5-Dinitrothiophene-3,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dinitrothiophene-3,4-diamine involves its interaction with various molecular targets and pathways. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
- 2,5-Dibromo-3,4-dinitrothiophene
- 2,5-Dichloro-3,4-dinitrothiophene
- 2-Bromo-5-chloro-3,4-dinitrothiophene
Comparison: 2,5-Dinitrothiophene-3,4-diamine is unique due to the presence of both nitro and amino groups on the thiophene ring, which allows for a diverse range of chemical reactions and applications. In contrast, similar compounds like 2,5-Dibromo-3,4-dinitrothiophene and 2,5-Dichloro-3,4-dinitrothiophene primarily feature halogen substituents, which influence their reactivity and applications differently .
Properties
CAS No. |
90069-93-5 |
---|---|
Molecular Formula |
C4H4N4O4S |
Molecular Weight |
204.17 g/mol |
IUPAC Name |
2,5-dinitrothiophene-3,4-diamine |
InChI |
InChI=1S/C4H4N4O4S/c5-1-2(6)4(8(11)12)13-3(1)7(9)10/h5-6H2 |
InChI Key |
JHEAFNCQBDTMHC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
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